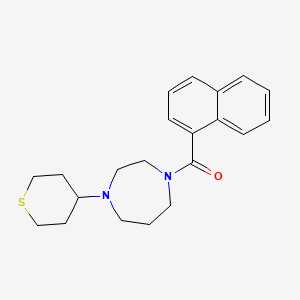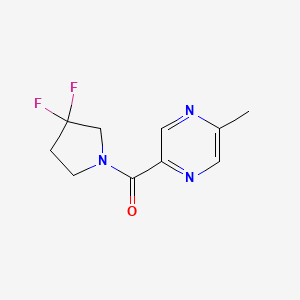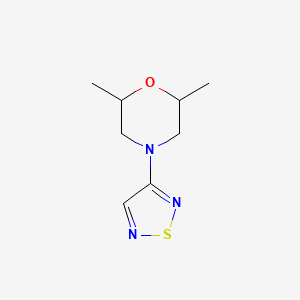
1-(naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane, commonly referred to as NTCD, is an organic compound that has been studied in the context of scientific research. This compound is of particular interest due to its unique structure and potential applications.
科学研究应用
NTCD has been studied for its potential applications in a variety of scientific research areas. For example, NTCD has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, NTCD has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. NTCD has also been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins and other inflammatory mediators. Furthermore, NTCD has been studied for its potential to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
作用机制
The mechanism of action of NTCD is not fully understood. However, it is believed that NTCD binds to the active site of the enzyme, blocking the enzyme from catalyzing its reaction. Additionally, NTCD is believed to interact with the enzyme’s active site in a manner that increases the enzyme’s affinity for its substrate, resulting in an inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of NTCD are not fully understood. However, it is believed that NTCD may act as an inhibitor of the enzyme acetylcholinesterase, resulting in an increase in the level of acetylcholine in the body. This increase in acetylcholine may lead to an increase in the activity of the parasympathetic nervous system, resulting in a decrease in heart rate, blood pressure, and respiration. Additionally, NTCD may act as an inhibitor of the enzyme monoamine oxidase, resulting in an increase in the levels of serotonin and other neurotransmitters in the body. This increase in neurotransmitter levels may lead to an increase in the activity of the sympathetic nervous system, resulting in an increase in heart rate, blood pressure, and respiration.
实验室实验的优点和局限性
The use of NTCD in laboratory experiments has several advantages. First, NTCD is relatively inexpensive and easy to synthesize, making it an attractive choice for laboratory experiments. Additionally, NTCD is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, NTCD is relatively non-toxic, making it safe for use in laboratory experiments.
However, there are also several limitations to the use of NTCD in laboratory experiments. First, the mechanism of action of NTCD is not fully understood, making it difficult to predict its effects in a given experiment. Additionally, the effects of NTCD on the body are not fully understood, making it difficult to predict its effects in a given experiment. Furthermore, NTCD is not approved for use in humans, making it difficult to use in clinical studies.
未来方向
The potential future directions for research on NTCD include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis of NTCD and the development of new methods for its synthesis could lead to improved yields and lower costs. Furthermore, further research into the potential therapeutic applications of NTCD could lead to the development of new drugs and treatments. Finally, further research into the safety of NTCD could lead to its approval for use in humans.
合成方法
NTCD can be synthesized by a variety of methods, including the use of Grignard reagents, palladium-catalyzed reactions, and the use of amide coupling reactions. The Grignard reagent method involves the reaction of naphthalene-1-carbonyl chloride with a Grignard reagent, such as magnesium bromide or magnesium chloride, in the presence of a suitable solvent. The palladium-catalyzed reaction is a two-step process that involves the palladium-catalyzed coupling of a Grignard reagent with an aryl halide, followed by the reaction of the resulting product with a nucleophile. The amide coupling reaction involves the reaction of an amide with a Grignard reagent in the presence of a suitable solvent.
属性
IUPAC Name |
naphthalen-1-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c24-21(20-8-3-6-17-5-1-2-7-19(17)20)23-12-4-11-22(13-14-23)18-9-15-25-16-10-18/h1-3,5-8,18H,4,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQDLLDQUJRAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC3=CC=CC=C32)C4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(thiophen-3-yl)piperidine](/img/structure/B6428510.png)


![2-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6428522.png)
![2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B6428530.png)
![2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B6428532.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B6428547.png)
![N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B6428575.png)
![5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428580.png)
![1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate](/img/structure/B6428586.png)
![3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B6428591.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B6428601.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6428606.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6428611.png)